molecular formula C14H17ClN2O2 B1286109 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide CAS No. 908518-25-2

4-[(chloroacetyl)amino]-N-cyclopentylbenzamide

Cat. No.: B1286109
CAS No.: 908518-25-2
M. Wt: 280.75 g/mol
InChI Key: INHMORNABGFORD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide typically involves the reaction of N-cyclopentylbenzamide with chloroacetyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide involves the inhibition of specific enzymes by forming a covalent bond with the active site of the enzyme. This covalent modification can lead to the inactivation of the enzyme, thereby affecting the biochemical pathways in which the enzyme is involved . The molecular targets and pathways involved depend on the specific enzyme being inhibited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide is unique due to its specific chemical structure, which allows it to form covalent bonds with enzyme active sites. This property makes it a valuable tool in biochemical research and drug discovery .

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-9-13(18)16-12-7-5-10(6-8-12)14(19)17-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHMORNABGFORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237451
Record name 4-[(2-Chloroacetyl)amino]-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908518-25-2
Record name 4-[(2-Chloroacetyl)amino]-N-cyclopentylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908518-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloroacetyl)amino]-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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